molecular formula C17H17N5OS B4239808 N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B4239808
M. Wt: 339.4 g/mol
InChI Key: BHPCWCJBDXWIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is a chemical compound with potential therapeutic applications. It is a member of the tetrazole family of compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, it is thought to exert its biological effects by modulating various signaling pathways in cells. For example, the compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components and play a role in various disease processes, including cancer metastasis.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound exhibits potent antioxidant and anti-inflammatory activities, which may be useful in the treatment of various disease conditions. Additionally, N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. In vivo studies have demonstrated that the compound exhibits antihypertensive effects in animal models of hypertension.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using standard laboratory techniques. Additionally, the compound exhibits potent biological activities, making it a useful tool for studying various disease processes. However, there are also some limitations to the use of N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide in lab experiments. For example, the compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, the compound may exhibit off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide. One potential area of research is the development of more potent analogs of the compound. Additionally, the compound could be studied in more detail in animal models of disease to better understand its pharmacokinetic properties and in vivo effects. Finally, the compound could be tested in clinical trials to evaluate its potential as a therapeutic agent for various disease conditions.

Scientific Research Applications

N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been studied for its potential therapeutic applications in various disease conditions, including hypertension, inflammation, and cancer. In vitro studies have shown that the compound exhibits potent anti-inflammatory and antioxidant activities, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-5-3-7-14(9-12)18-16(23)11-24-17-19-20-21-22(17)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPCWCJBDXWIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.